molecular formula C18H20ClN3O3S B2788927 7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride CAS No. 1329973-33-2

7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride

Cat. No. B2788927
CAS RN: 1329973-33-2
M. Wt: 393.89
InChI Key: XGWRUWKXJVMUEB-UHFFFAOYSA-N
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Description

This compound is a reagent used in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics . It appears as a light orange to yellow to green powder or crystal .


Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O2S·HCl, and its molecular weight is 234.70 . The InChI code is 1S/C8H10N2O2S.ClH/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its purity, as determined by HPLC, is greater than 97.0% .

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of n-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives, which are known to have antithrombotic properties . This suggests that the compound may interact with proteins involved in blood coagulation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.

properties

IUPAC Name

7-ethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.ClH/c1-3-23-13-6-4-5-11-9-14(24-16(11)13)17(22)20-18-19-12-7-8-21(2)10-15(12)25-18;/h4-6,9H,3,7-8,10H2,1-2H3,(H,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWRUWKXJVMUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CN(CC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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